

discovery and development of MI-192

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Compound of Interest

Compound Name: MI-192

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An In-depth Guide to the Discovery and Development of **MI-192**: A Review of Two Potential Candidates

The inquiry for "**MI-192**" suggests a potential reference to two distinct entities in the field of biomedical research: the microRNA miR-192, a key regulator in various diseases, and ICP-192 (Gunagratinib), a targeted cancer therapeutic. This guide provides a comprehensive overview of both, addressing their discovery, mechanisms of action, and roles in disease, presented for researchers, scientists, and drug development professionals.

Part 1: MicroRNA-192 (miR-192)

MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.^[1] Its dysregulation has been implicated in a variety of pathological processes, including cancer and diabetic nephropathy, making it a significant biomarker and a potential therapeutic target.^{[1][2]}

Discovery and Biogenesis

Located on human chromosome 11q13.1, the gene for miR-192 produces two mature transcripts: miR-192-5p and miR-192-3p.^{[1][2][3]} The biogenesis of miR-192 follows the canonical microRNA processing pathway, starting with transcription into a primary miRNA (pri-miRNA), which is then processed into a precursor miRNA (pre-miRNA) and finally into the mature miRNA duplex.^[1]

Mechanism of Action and Signaling Pathways

miR-192 primarily functions as a tumor suppressor by regulating specific genes and signaling pathways.[1] It can influence cell proliferation, migration, invasion, and apoptosis.[1][4]

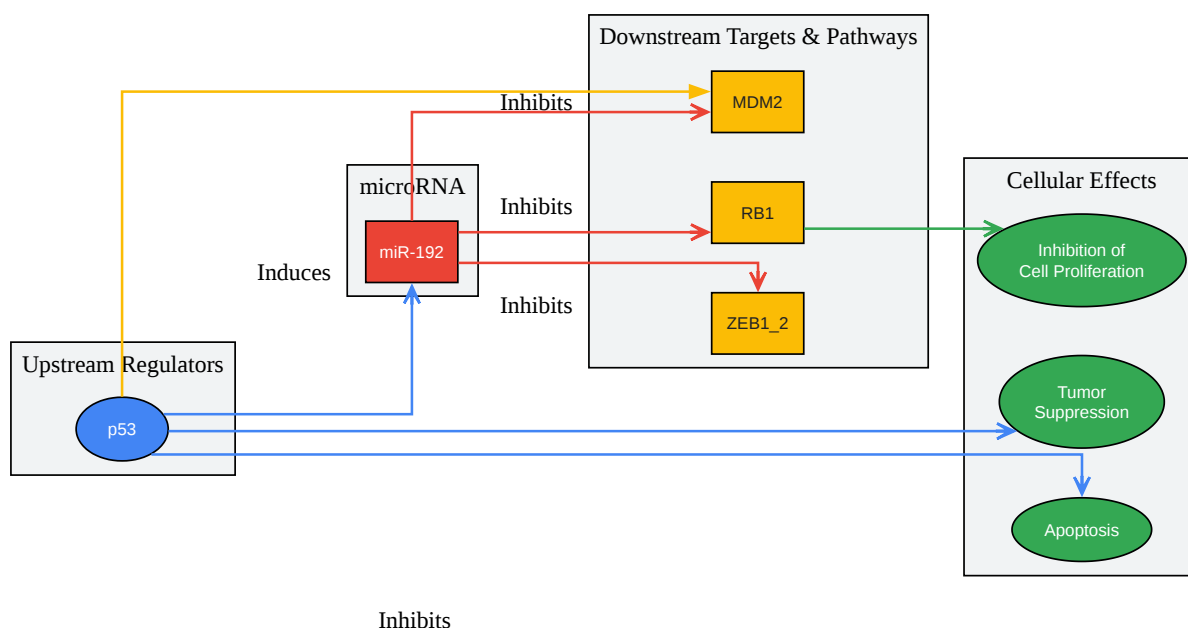
Tumor Suppression: In several cancers, including lung cancer and multiple myeloma, miR-192 acts as a tumor suppressor.[4][5] It has been shown to directly target retinoblastoma 1 (RB1), a key regulator of cell cycle progression.[4] Overexpression of miR-192 leads to decreased RB1 levels, inhibiting cell proliferation and inducing apoptosis.[4]

Regulation of the p53/MDM2 Loop: In multiple myeloma, miR-192 is a positive regulator of the tumor suppressor p53.[5] It targets MDM2, a negative regulator of p53, thereby enhancing p53's tumor-suppressive functions.[5]

Role in Diabetic Nephropathy: The role of miR-192 in diabetic nephropathy (DN) is complex, exhibiting a dual function.[2][3] Low serum levels of miR-192 may be an early predictor of DN, while high levels in renal tissues and urine could indicate disease progression.[2]

Mechanistically, miR-192 interacts with targets like ZEB1/2 and signaling pathways such as SMAD/TGF- β and PTEN/PI3K/AKT, contributing to the pathogenesis of DN.[2]

Signaling Pathway of miR-192 in Cancer



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Caption: miR-192 signaling in cancer, highlighting its tumor-suppressive role.

Experimental Protocols

Cell Viability Assay (MTT Assay):

- Seed cells (e.g., A549 lung cancer cells) in 96-well plates.
- Transfect cells with miR-192 mimics or a negative control.
- After a specified incubation period (e.g., 48 hours), add MTT solution to each well and incubate.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

Apoptosis Assay (Flow Cytometry):

- Transfect cells with miR-192 mimics or a negative control.
- After incubation, harvest and wash the cells.
- Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

- Extract total RNA from cells or tissues.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using specific primers for miR-192 and target genes (e.g., RB1, MDM2).
- Use a housekeeping gene (e.g., GAPDH) for normalization.
- Calculate the relative gene expression using the $2^{-\Delta\Delta C_t}$ method.[4][5]

Part 2: ICP-192 (Gunagratinib)

ICP-192, also known as Gunagratinib, is a highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor developed for the treatment of solid tumors with FGFR gene alterations.[6]

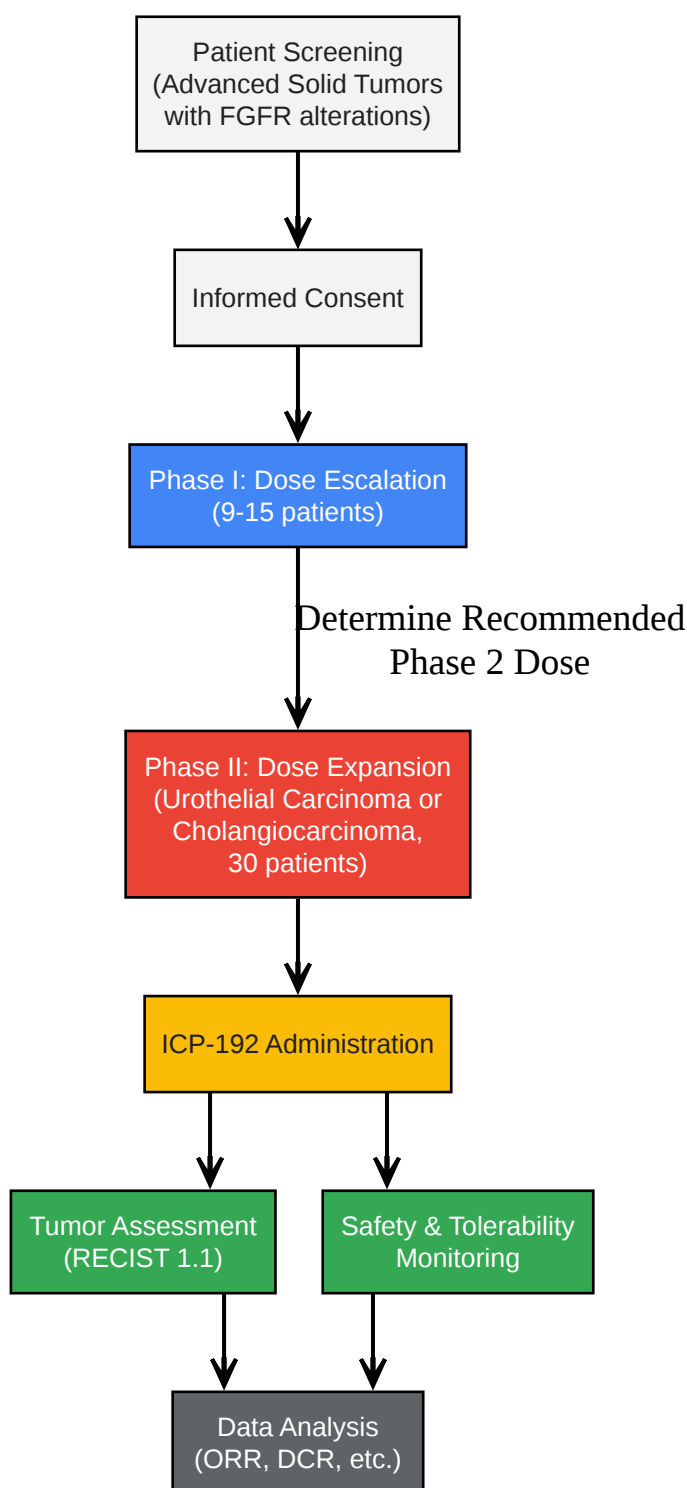
Discovery and Development

Developed by InnoCare Pharma, Gunagratinib is an investigational drug currently undergoing clinical trials in China and the United States.[6] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma.[6]

Mechanism of Action

Gunagratinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive the growth and proliferation of various cancers. By inhibiting FGFRs, ICP-192 aims to block these oncogenic signals.

Experimental Workflow for ICP-192 Clinical Trial



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Caption: A simplified workflow of the Phase I/II clinical trial for ICP-192.

Clinical Trial Data

A multi-center, open-label, Phase I/II clinical study (NCT04565275) is evaluating the safety and efficacy of ICP-192 in patients with advanced solid tumors harboring FGFR gene alterations.[7]

Table 1: Efficacy of Gunagratinib (ICP-192) in Patients with FGF/FGFR Gene Aberrations (as of Feb 2021)[6]

Efficacy Endpoint	Value
Overall Response Rate (ORR)	33.3%
Complete Response (CR)	8.3% (1 patient)
Partial Response (PR)	25% (3 patients)
Stable Disease (SD)	58.3% (7 patients)
Disease Control Rate (DCR)	91.7%

Data from 12 patients who had completed at least one tumor assessment.

Safety and Tolerability: As of February 2021, Gunagratinib has demonstrated a good safety and tolerance profile in a total of 30 treated patients, with the maximum tolerated dose (MTD) not yet reached.[6]

Experimental Protocols in Clinical Trials

Patient Eligibility Criteria (Phase I):

- Histologically or cytologically confirmed unresectable or metastatic advanced malignant solid tumors.
- Progression under standard treatment, recurrence, intolerance to standard regimens, or no available standard treatment.[7]

Patient Eligibility Criteria (Phase II):

- Confirmed FGFR gene alteration.
- Urothelial carcinoma or cholangiocarcinoma.
- At least one measurable lesion according to RECIST 1.1.
- ECOG performance status of 0-1.
- Life expectancy of more than 3 months.[7]

Tumor Assessment:

- Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[7]

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References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]
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